
N-(4-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(4-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves multiple steps, starting from basic building blocks such as hydroxyphenylacetic acid. In a related study, a new class of biologically active compounds, which includes structures similar to the target molecule, was synthesized from hydroxyphenylacetic acid. These compounds were obtained by condensing hydroxyphenylacetic acid with aromatic amines and subsequently with 1-(2-chloroethyl) morpholine hydrochloride . Although the exact synthesis of the target molecule is not detailed in the provided papers, the methodologies described could be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic techniques. For instance, the FTIR and FT-Raman vibrational spectra of N-(4-bromophenyl)-2,2-dichloroacetamide, a molecule with a similar core structure to the target compound, were recorded and analyzed. The vibrational fundamental modes were determined using experimental data and quantum chemical studies based on DFT-B3LYP gradient calculations with high-level basis sets . Additionally, the crystal structure of N-(acetamide) morpholinium bromide was characterized by single-crystal X-ray analysis, revealing strong intra- and intermolecular hydrogen bonds within the crystal . These studies provide insights into the molecular structure and potential bonding patterns that could be expected for the target molecule.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various descriptors. For example, the kinetic and thermodynamic stability, along with chemical reactivity descriptors of N-(4-bromophenyl)-2,2-dichloroacetamide, were determined. The reactive centers were identified using molecular electrostatic potential and atomic charges, highlighting areas of electron density differences and polarization within the molecule . These findings suggest that the target compound may also exhibit significant reactivity, which could be further investigated through similar computational and experimental approaches.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the target molecule have been characterized. The spectroscopic and structural properties of N-(acetamide) morpholinium bromide were determined, including its crystallization in the orthorhombic crystal system and the presence of strong hydrogen bonding . The vibrational spectroscopy of N-(4-bromophenyl)-2,2-dichloroacetamide provided insights into the compound's stability and electronegativity differences, which are indicative of its physical and chemical behavior . These studies suggest that the target compound may also possess unique physical and chemical properties that could be elucidated through similar analytical techniques.
Scientific Research Applications
Antimicrobial and Antifungal Properties
A significant body of research has focused on the antimicrobial and antifungal activities of morpholinoacetamide derivatives. For instance, a study by Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrating variable antimicrobial activity against selected microbial species. Notably, compounds within this series exhibited lower cytotoxicity, suggesting their potential as safer antimicrobial agents (Gul et al., 2017).
Antitumor Activities
Research into the anticancer properties of morpholinoacetamide derivatives has also been promising. Horishny et al. (2020) reported on the synthesis and antitumor properties of new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, highlighting their potential in the search for new anticancer agents (Horishny et al., 2020).
Anti-Tyrosinase Activities
Compounds with a biphenyl moiety have been studied for their anti-tyrosinase activities, relevant in treatments for conditions like hyperpigmentation. Kwong et al. (2017) synthesized a series of biphenyl ester derivatives showing significant anti-tyrosinase activities, comparable to the standard inhibitor kojic acid (Kwong et al., 2017).
Synthesis and Chemical Properties
The synthesis and chemical properties of morpholinoacetamide derivatives have also been explored. Singh et al. (2000) discussed the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its derivatives with palladium(II) and mercury(II), revealing insights into their structural and electronic characteristics (Singh et al., 2000).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O4/c23-15-5-7-16(8-6-15)24-22(29)21(28)18-13-26(19-4-2-1-3-17(18)19)14-20(27)25-9-11-30-12-10-25/h1-8,13H,9-12,14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMNVWFAMNBKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


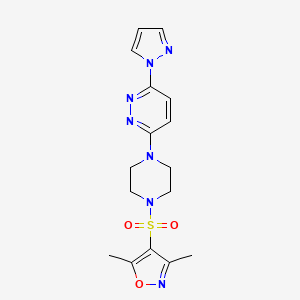
![N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541306.png)
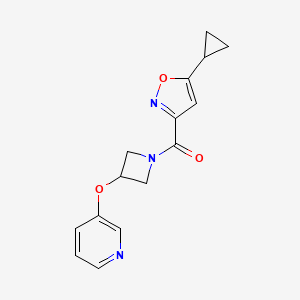
![benzyl N-({[cyano(2-fluorophenyl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2541312.png)
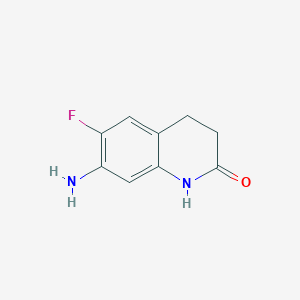
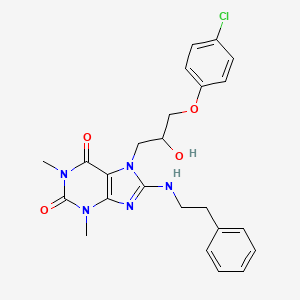
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2541317.png)
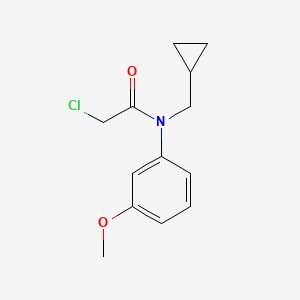
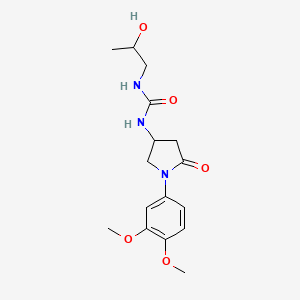


![1-(3-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2541324.png)
